molecular formula C21H20N2O2 B4755235 3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide

3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B4755235
M. Wt: 332.4 g/mol
InChI Key: ZMFRJQPTLBEJFP-UHFFFAOYSA-N
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Description

3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a phenylethoxy group and a pyridin-3-ylmethyl substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylethoxy Intermediate: The phenylethoxy group can be introduced through the reaction of phenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Amide Bond Formation: The benzamide core is formed by reacting the phenylethoxy intermediate with a suitable benzoyl chloride derivative in the presence of a base like triethylamine.

    Introduction of the Pyridin-3-ylmethyl Group: The final step involves the nucleophilic substitution of the amide nitrogen with a pyridin-3-ylmethyl halide, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques can be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylethoxy group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The amide bond can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethoxy group may yield phenolic compounds, while reduction of the amide bond may produce amines.

Scientific Research Applications

3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(2-phenylethoxy)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridin-2-ylmethyl group.

    3-(2-phenylethoxy)-N-(pyridin-4-ylmethyl)benzamide: Similar structure but with a pyridin-4-ylmethyl group.

    3-(2-phenylethoxy)-N-(pyridin-3-ylethyl)benzamide: Similar structure but with a pyridin-3-ylethyl group.

Uniqueness

3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of its substituents, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-phenylethoxy)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(23-16-18-8-5-12-22-15-18)19-9-4-10-20(14-19)25-13-11-17-6-2-1-3-7-17/h1-10,12,14-15H,11,13,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRJQPTLBEJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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